1-(Dibromomethyl)-4-fluorobenzene
Overview
Description
1-(Dibromomethyl)-4-fluorobenzene is an organic compound with the molecular formula C7H5Br2F It is a derivative of benzene, where the benzene ring is substituted with a dibromomethyl group (-CBr2H) and a fluorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dibromomethyl)-4-fluorobenzene can be synthesized through the bromination of 4-fluorotoluene. The process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions. The dibromomethyl group is introduced by the bromination of the methyl group on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Dibromomethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The dibromomethyl group can be reduced to a methyl group using reducing agents such as zinc and acetic acid.
Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Zinc and acetic acid or other mild reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Reduction reactions produce 4-fluorotoluene.
- Oxidation reactions result in 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Scientific Research Applications
1-(Dibromomethyl)-4-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and active pharmaceutical ingredients (APIs).
Materials Science: It is utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in the study of biochemical pathways and molecular interactions
Mechanism of Action
The mechanism of action of 1-(dibromomethyl)-4-fluorobenzene involves its interaction with various molecular targets. The dibromomethyl group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and molecular processes, making the compound useful in medicinal chemistry and drug design .
Comparison with Similar Compounds
1,4-Dibromobenzene: Similar structure but lacks the fluorine atom.
4-Fluorotoluene: Contains a methyl group instead of a dibromomethyl group.
1-(Bromomethyl)-4-fluorobenzene: Contains a bromomethyl group instead of a dibromomethyl group.
Uniqueness: 1-(Dibromomethyl)-4-fluorobenzene is unique due to the presence of both a dibromomethyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form specific non-covalent interactions. These properties make it valuable in various applications, including organic synthesis and materials science.
Properties
IUPAC Name |
1-(dibromomethyl)-4-fluorobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNQSIPAAGRZAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Br)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201300198 | |
Record name | 1-(Dibromomethyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201300198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6425-24-7 | |
Record name | 1-(Dibromomethyl)-4-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6425-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Dibromomethyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201300198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1-(dibromomethyl)-4-fluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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